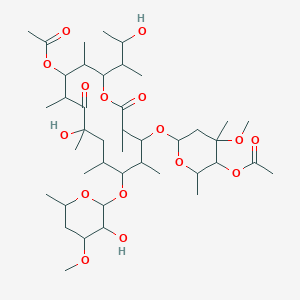![molecular formula C22H16Br2Cl2N2 B12297224 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound that belongs to the family of viologen derivatives. These compounds are known for their electrochromic properties, which means they can change color when an electric voltage is applied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of 4-bromophenyl groups with bipyridine. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 4,4’-bipyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and requires a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride can undergo various types of chemical reactions, including:
Reduction: It can also be reduced, which is important for its reversible color-changing properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different viologen cations, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound’s electrochromic properties make it useful in biosensors and other diagnostic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride exerts its effects is primarily based on its electrochromic properties. When an electric voltage is applied, the compound undergoes a reversible redox reaction, changing its oxidation state and, consequently, its color . This process involves the transfer of electrons between the viologen cation and the electrode, which is facilitated by the presence of the bromophenyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Similar in structure but with amino groups instead of bromine atoms.
1,1’-Bis(4-methylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Contains methyl groups instead of bromine atoms.
Uniqueness
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electrochromic properties, which are influenced by the presence of bromine atoms. These properties make it particularly suitable for applications in smart windows and electronic displays, where precise control over color changes is required .
Eigenschaften
Molekularformel |
C22H16Br2Cl2N2 |
|---|---|
Molekulargewicht |
539.1 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-4-[1-(4-bromophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Br2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SZZVFLMEAPHGOA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Br)Br.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


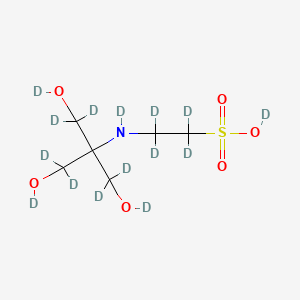
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
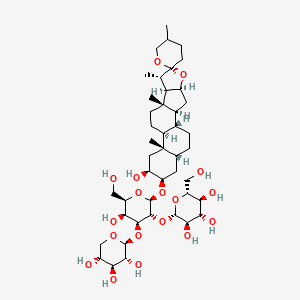
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
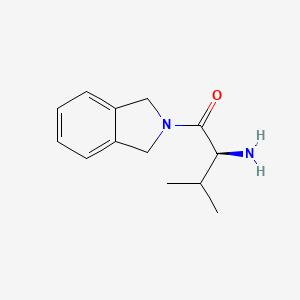
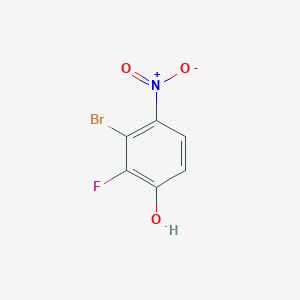
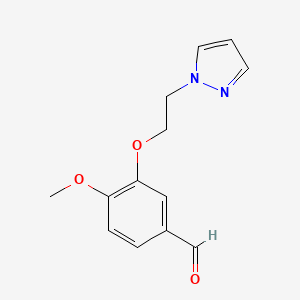
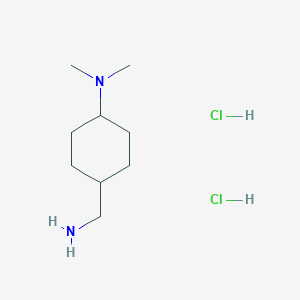
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)
